Cas no 97-43-8 (Phenol,2-[(dimethylamino)methyl]-4-(1,1-dimethylethyl)-)

Phenol,2-[(dimethylamino)methyl]-4-(1,1-dimethylethyl)- structure
97-43-8 structure
Product Name:Phenol,2-[(dimethylamino)methyl]-4-(1,1-dimethylethyl)-
CAS-nummer:97-43-8
MF:C13H21NO
MW:207.311943769455
CID:805764
PubChem ID:66805
Update Time:2025-04-19

Phenol,2-[(dimethylamino)methyl]-4-(1,1-dimethylethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,2-[(dimethylamino)methyl]-4-(1,1-dimethylethyl)-
    • 2-[(dimethylamino)methyl]-4-(1,1-dimethylethyl)phenol
    • 4-tert-butyl-2-[(dimethylamino)methyl]phenol
    • 2-Dimethylaminomethyl-4-tert-butyl-phenol
    • 4-t-Butyl-2-dimethylaminomethyl-phenol
    • 4-tert.-Butyl-2-dimethylaminomethyl-phenol
    • Plexol B
    • 97-43-8
    • NH75DH2W5D
    • o-Cresol, 4-tert-butyl-.alpha.-(dimethylamino)-
    • Phenol, 2-[(dimethylamino)methyl]-4-(1,1-dimethylethyl)-
    • 2-((Dimethylamino)methyl)-4-(1,1-dimethylethyl)phenol
    • NSC48144
    • SCHEMBL10874465
    • NSC 48144
    • 4-TERT-BUTYL-.ALPHA.-(DIMETHYLAMINO)-O-CRESOL
    • N-(2-hydroxy-5-t-butylbenzyl)-dimethylamine
    • NS00040516
    • Phenol, 2-((dimethylamino)methyl)-4-(1,1-dimethylethyl)-
    • AI3-09123
    • UNII-NH75DH2W5D
    • EINECS 202-581-8
    • DTXSID6059152
    • o-Cresol, 4-tert-butyl-alpha-(dimethylamino)-
    • NSC-48144
    • Inchi: 1S/C13H21NO/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5/h6-8,15H,9H2,1-5H3
    • InChI-sleutel: AOLMGCHTFOOEDQ-UHFFFAOYSA-N
    • LACHT: OC1C=CC(=CC=1CN(C)C)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 207.16200
  • Monoisotopische massa: 207.162314293g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 195
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 23.5Ų

Experimentele eigenschappen

  • PSA: 23.47000
  • LogboekP: 2.75130
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